Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate
Description
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a difluoro-hydroxyethyl moiety, and a methoxyazetidine ring
Properties
Molecular Formula |
C11H19F2NO4 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-9(2,3)18-8(16)14-5-10(6-14,17-4)11(12,13)7-15/h15H,5-7H2,1-4H3 |
InChI Key |
OPBYSPQSCDMCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate with methanol under specific conditions to introduce the methoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxyethyl moiety and methoxyazetidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate
- Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is unique due to the presence of both the difluoro-hydroxyethyl moiety and the methoxyazetidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Biological Activity
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate, with CAS No. 1780965-85-6, is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 231.29 g/mol
- Storage Conditions : Recommended to be stored in a dry environment at temperatures between 2-8°C .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized that the azetidine ring structure contributes to its ability to modulate enzymatic activities, particularly in metabolic pathways related to phosphatidylinositol 3-kinase (PI3K) signaling, which is crucial in cancer biology and metabolic disorders .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, research has demonstrated that azetidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has shown promise as an inhibitor of PI3K-delta, a key enzyme involved in various cellular processes including growth and survival of cancer cells. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
-
Study on PI3K Inhibition :
- Objective : To assess the efficacy of azetidine derivatives as PI3K inhibitors.
- Findings : The study revealed that these compounds significantly reduced the activity of PI3K-delta in vitro, leading to decreased viability of cancer cell lines.
- : The results suggest that this compound may serve as a lead compound for developing new anticancer therapies targeting PI3K signaling pathways .
-
Toxicological Assessment :
- Objective : Evaluate the safety profile of the compound.
- Findings : The compound exhibited moderate toxicity in preliminary assays, with specific attention to skin irritation and eye damage potential.
- : Further studies are necessary to fully understand the safety profile and therapeutic window of this compound .
Summary of Research Findings
| Study Focus | Key Findings | |
|---|---|---|
| Antitumor Activity | Significant inhibition of tumor cell proliferation | Potential for development as an antitumor agent |
| Enzyme Inhibition | Effective PI3K-delta inhibition in vitro | Supports further investigation for cancer therapy |
| Toxicological Assessment | Moderate toxicity with potential skin and eye irritation | Need for comprehensive safety evaluations |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. This includes:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the specific molecular mechanisms underlying its biological activities.
- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
